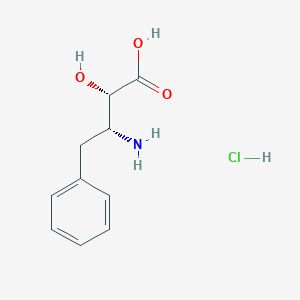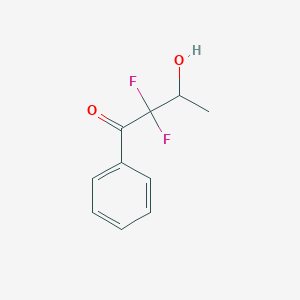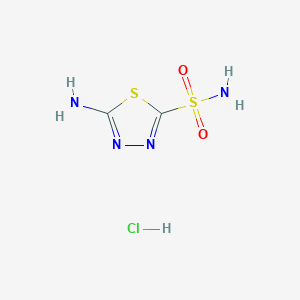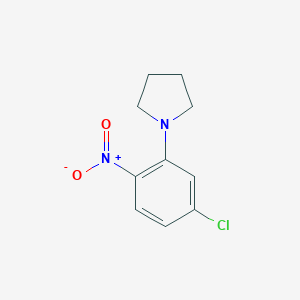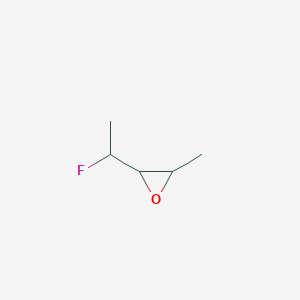
2-(1-Fluoroethyl)-3-methyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Fluoroethyl)-3-methyloxirane, also known as FEMO, is a fluorinated epoxide that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, polymer science, and material science. This molecule is structurally similar to other epoxides, but the presence of a fluorine atom in the molecule makes it unique and enhances its properties.
科学的研究の応用
2-(1-Fluoroethyl)-3-methyloxirane has a wide range of potential applications in scientific research. One of the most significant applications is in medicinal chemistry, where 2-(1-Fluoroethyl)-3-methyloxirane can be used as a building block for the synthesis of fluorinated drugs. The fluorine atom in 2-(1-Fluoroethyl)-3-methyloxirane enhances the lipophilicity of the molecule, which can improve the bioavailability and pharmacokinetics of the drug. Additionally, 2-(1-Fluoroethyl)-3-methyloxirane can be used in polymer science to synthesize fluorinated polymers, which have unique properties such as high thermal stability, chemical resistance, and low surface energy. 2-(1-Fluoroethyl)-3-methyloxirane can also be used in material science to synthesize fluorinated materials, which have applications in electronics, optics, and energy storage.
作用機序
The mechanism of action of 2-(1-Fluoroethyl)-3-methyloxirane is not well understood, but it is believed to involve the formation of covalent bonds with biological nucleophiles such as proteins and DNA. The presence of the fluorine atom in 2-(1-Fluoroethyl)-3-methyloxirane enhances the reactivity of the molecule, which can lead to the formation of stable adducts with biological molecules. These adducts can alter the function of the biological molecules and lead to various physiological and biochemical effects.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(1-Fluoroethyl)-3-methyloxirane are not well studied, but some studies have shown that 2-(1-Fluoroethyl)-3-methyloxirane can induce DNA damage and cell death in cancer cells. Additionally, 2-(1-Fluoroethyl)-3-methyloxirane has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. However, more research is needed to fully understand the biochemical and physiological effects of 2-(1-Fluoroethyl)-3-methyloxirane.
実験室実験の利点と制限
One of the main advantages of using 2-(1-Fluoroethyl)-3-methyloxirane in lab experiments is its unique properties, which can enhance the properties of the synthesized molecules or materials. Additionally, 2-(1-Fluoroethyl)-3-methyloxirane is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of using 2-(1-Fluoroethyl)-3-methyloxirane is its reactivity, which can make it challenging to handle and store. Additionally, 2-(1-Fluoroethyl)-3-methyloxirane is a hazardous substance and requires special precautions to be taken during handling and disposal.
将来の方向性
There are several future directions for the research on 2-(1-Fluoroethyl)-3-methyloxirane. One of the most significant directions is in the development of fluorinated drugs using 2-(1-Fluoroethyl)-3-methyloxirane as a building block. The unique properties of 2-(1-Fluoroethyl)-3-methyloxirane can enhance the pharmacokinetics and bioavailability of the synthesized drugs, which can lead to the development of more effective treatments for various diseases. Additionally, 2-(1-Fluoroethyl)-3-methyloxirane can be used in the synthesis of fluorinated polymers and materials, which have applications in various fields such as electronics, optics, and energy storage. Finally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 2-(1-Fluoroethyl)-3-methyloxirane.
Conclusion:
In conclusion, 2-(1-Fluoroethyl)-3-methyloxirane is a fluorinated epoxide that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 2-(1-Fluoroethyl)-3-methyloxirane can be achieved through several methods, with the reaction of 3-methyloxirane with hydrogen fluoride in the presence of a catalyst being the most commonly used method. 2-(1-Fluoroethyl)-3-methyloxirane has potential applications in medicinal chemistry, polymer science, and material science. The mechanism of action of 2-(1-Fluoroethyl)-3-methyloxirane is not well understood, but it is believed to involve the formation of covalent bonds with biological nucleophiles. The biochemical and physiological effects of 2-(1-Fluoroethyl)-3-methyloxirane are not well studied, but some studies have shown that 2-(1-Fluoroethyl)-3-methyloxirane can induce DNA damage and cell death in cancer cells. 2-(1-Fluoroethyl)-3-methyloxirane has advantages and limitations for lab experiments, and several future directions for research on 2-(1-Fluoroethyl)-3-methyloxirane have been identified.
合成法
The synthesis of 2-(1-Fluoroethyl)-3-methyloxirane can be achieved through several methods, including the reaction of 3-methyloxirane with hydrogen fluoride in the presence of a catalyst, the reaction of 3-methyloxirane with potassium fluoride, and the reaction of 2-chloroethyl trifluoromethanesulfonate with sodium methoxide. However, the most commonly used method is the reaction of 3-methyloxirane with hydrogen fluoride in the presence of a catalyst. This method is preferred because it produces high yields of 2-(1-Fluoroethyl)-3-methyloxirane and is relatively simple.
特性
CAS番号 |
125363-55-5 |
|---|---|
製品名 |
2-(1-Fluoroethyl)-3-methyloxirane |
分子式 |
C5H9FO |
分子量 |
104.12 g/mol |
IUPAC名 |
2-(1-fluoroethyl)-3-methyloxirane |
InChI |
InChI=1S/C5H9FO/c1-3(6)5-4(2)7-5/h3-5H,1-2H3 |
InChIキー |
IVNNSPWYDYTEOB-UHFFFAOYSA-N |
SMILES |
CC1C(O1)C(C)F |
正規SMILES |
CC1C(O1)C(C)F |
同義語 |
Oxirane, 2-(1-fluoroethyl)-3-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



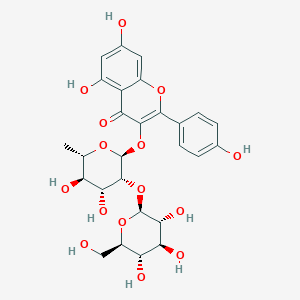
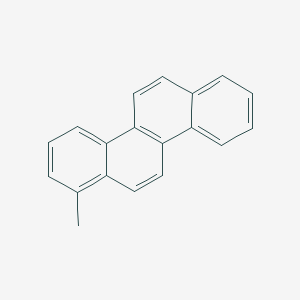
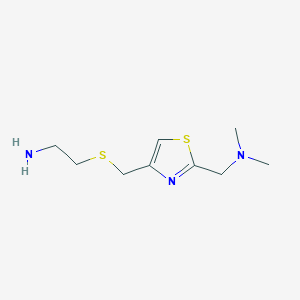
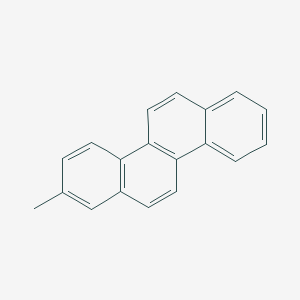

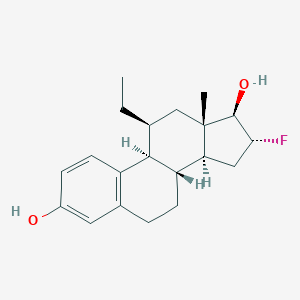

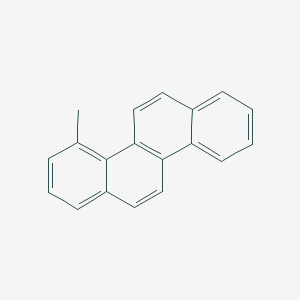
![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
